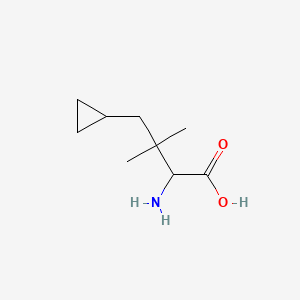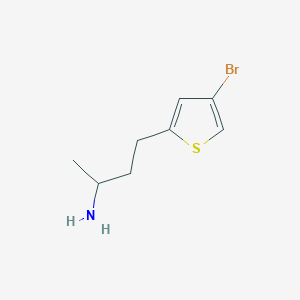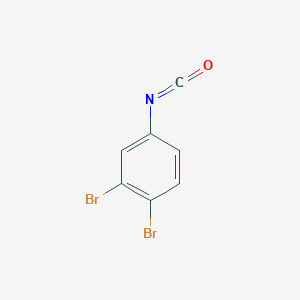
Aminocyanoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyanoacetic acid is an organic compound characterized by the presence of both an amino group and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyanoacetic acid typically involves the reaction of cyanoacetic acid with ammonia or an amine. One common method is the reaction of cyanoacetic acid with ammonium carbonate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-amino-2-cyanoacetic acid can be achieved through the continuous flow of reactants in a reactor system. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyanoacetic acid undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino and cyano groups can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents such as aldehydes or ketones in the presence of a base catalyst.
Substitution Reactions: Often require nucleophiles or electrophiles, depending on the desired substitution.
Cyclization Reactions: May involve heating and the use of specific catalysts to promote ring formation.
Major Products Formed:
Heterocyclic Compounds: Formed through condensation and cyclization reactions.
Substituted Derivatives: Resulting from substitution reactions at the amino or cyano groups.
Scientific Research Applications
2-Amino-2-cyanoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-2-cyanoacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both amino and cyano groups allows it to participate in a wide range of reactions, leading to the formation of diverse products. The compound can interact with different molecular targets and pathways, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyanoacetic Acid: Lacks the amino group but shares the cyano group, making it a precursor for similar reactions.
Aminoacetic Acid (Glycine): Contains an amino group but lacks the cyano group, leading to different reactivity.
Malonic Acid: Similar in structure but lacks the cyano group, used in different types of reactions.
Uniqueness: 2-Amino-2-cyanoacetic acid is unique due to the presence of both amino and cyano groups on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
57570-05-5 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
2-amino-2-cyanoacetic acid |
InChI |
InChI=1S/C3H4N2O2/c4-1-2(5)3(6)7/h2H,5H2,(H,6,7) |
InChI Key |
RQMFZXWHCJWDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)


![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)



